2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Description
2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzoxazole moiety attached to an acetamide group, which is further substituted with a 4-methylphenylmethyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-8-13(9-7-12)11-18-17(20)10-15-14-4-2-3-5-16(14)21-19-15/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLDDHCSMKTLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322229 | |
| Record name | 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860651-29-2 | |
| Record name | 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Acetamide Formation: The acetamide group is introduced by reacting the benzoxazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution with 4-Methylphenylmethyl Group: The final step involves the substitution of the acetamide group with a 4-methylphenylmethyl group using a Friedel-Crafts alkylation reaction, typically employing aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is essential for modifying the compound’s solubility and biological activity.
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux, 6–8 hr | 2-(1,2-benzoxazol-3-yl)acetic acid + 4-methylbenzylamine | 75–80% | Acidic hydrolysis cleaves the amide bond, releasing the benzylamine derivative. |
| 1M NaOH, 70°C, 4 hr | Sodium salt of 2-(1,2-benzoxazol-3-yl)acetate + 4-methylbenzyl alcohol | 65–70% | Basic hydrolysis forms the carboxylate salt, with slower kinetics than acidic routes. |
Nucleophilic Substitution at the Benzoxazole Ring
The benzoxazole moiety participates in nucleophilic substitution at the 3-position, particularly under catalytic conditions.
Oxidation-Reduction Reactions
The methylphenyl group and benzoxazole ring exhibit redox activity:
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | 4-carboxyphenyl derivative + benzoxazole-3-carboxylic acid | Over-oxidation risks require careful stoichiometric control. |
| Reduction | H₂, Pd/C, EtOH, RT | Saturated benzoxazoline analog + 4-methylbenzyl alcohol | Partial reduction preserves the acetamide group. |
Condensation with Aldehydes
The acetamide’s NH group reacts with aldehydes to form Schiff bases, a key step in synthesizing hybrid pharmacophores.
| Aldehyde | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Fe₃O₄@SiO₂ nanocatalyst | N-(4-nitrobenzylidene)acetamide derivative | 82% | |
| Vanillin | AcOH, reflux | N-(vanillylidene)acetamide analog | 78% |
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes electrophilic substitution, primarily at the para position:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 hr | 4-methyl-3-nitrobenzyl acetamide derivative | Nitration occurs meta to the methyl group. |
| Br₂, FeBr₃ | CH₂Cl₂, RT | 4-methyl-2-bromobenzyl acetamide | Bromination directed by methyl group. |
Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocycles:
Catalytic Cross-Coupling
Palladium-catalyzed couplings enable C–C bond formation:
Key Stability Considerations
-
Thermal Stability : Decomposes above 220°C via cleavage of the benzoxazole ring.
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Photoreactivity : UV light induces [2+2] cycloaddition at the benzoxazole’s C=N bond.
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pH Sensitivity : Stable in pH 4–9; rapid degradation occurs in strongly acidic/basic media.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various synthesized compounds similar to 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide against Gram-positive and Gram-negative bacteria as well as fungal strains. The results showed promising Minimum Inhibitory Concentrations (MICs), suggesting that modifications to the benzoxazole structure can enhance antimicrobial efficacy .
Anticancer Potential
Benzoxazole derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that certain compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown IC50 values indicating potent activity against colorectal carcinoma cells (HCT116) and other cancer types . The mechanism of action often involves interference with cellular processes such as apoptosis and cell cycle regulation.
Enzyme Inhibition Studies
Recent investigations have focused on the ability of benzoxazole derivatives to inhibit specific enzymes linked to disease pathways. For example, studies have demonstrated that certain derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in nucleotide synthesis . Such enzyme inhibition is critical for developing new therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide can be compared with other benzoxazole derivatives:
2-(1,3-Benzoxazol-2-yl)-3-(4-fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one: This compound has a similar benzoxazole core but differs in the substituents, leading to different chemical and biological properties.
2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone: Another benzoxazole derivative with a thioether linkage, exhibiting distinct reactivity and applications.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, drawing on diverse research findings and case studies.
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the benzoxazole ring, followed by the introduction of the acetamide moiety through acylation reactions. Common reagents include acetic anhydride and various catalysts to facilitate the formation of heterocyclic structures.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzoxazole moiety is known for its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking with proteins and enzymes. This interaction can lead to modulation of enzymatic activity or receptor binding, which is crucial for its pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances anticancer activity due to increased interaction with target proteins .
Antimicrobial Properties
Several studies have reported antimicrobial activities associated with benzoxazole derivatives. For example, compounds containing similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Neuroprotective Effects
The neuroprotective potential of benzoxazole derivatives has also been explored. Some studies suggest that these compounds can mitigate neurotoxicity induced by oxidative stress in neuronal cells. The protective effects are believed to arise from their antioxidant properties and ability to modulate neuroinflammatory pathways .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
